2-Propylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936194 | |
| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-59-0 | |
| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
2-Propylpiperidine hydrochloride can be synthesized via the hydrogenation of 2-propylpyridine using transition metal catalysts. A common protocol involves:
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Methylenation : Reacting pyridine with propylmagnesium bromide to form 2-propylpyridine.
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Hydrogenation : Catalytic hydrogenation under high-pressure H₂ (20–50 bar) with Raney nickel or palladium on carbon (Pd/C) at 150–200°C.
Optimized conditions :
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Catalyst : 5–10% Pd/C or Raney nickel.
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Pressure : 30–50 bar H₂.
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Temperature : 180–200°C.
Reductive Amination of Ketones
Reductive amination offers a stereoselective route to this compound. This method involves:
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Formation of imine : Reacting piperidone with propylamine in the presence of a dehydrating agent (e.g., molecular sieves).
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Reduction : Using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate .
Example protocol :
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Substrate : 2-Piperidone (1.0 equiv), propylamine (1.2 equiv).
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Reductant : NaBH₄ (2.0 equiv) in methanol.
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Temperature : Room temperature (25°C).
Microwave-Assisted Synthesis
Modern approaches leverage microwave irradiation to accelerate reaction kinetics. A representative procedure involves:
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Alkylation : Piperidine and 1-bromopropane are mixed in a polar aprotic solvent (e.g., DMF or NMP).
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Microwave conditions : 150–200 W, 100–120°C, 10–20 minutes.
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Acidification : Addition of concentrated HCl to precipitate the hydrochloride salt .
Advantages :
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Time reduction : 10–20 minutes vs. 6–12 hours for conventional methods.
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Yield : 80–88%.
Stereoselective Synthesis Using Chiral Auxiliaries
For enantiomerically pure (R)- or (S)-2-propylpiperidine hydrochloride, chiral resolution or asymmetric catalysis is employed:
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Chiral pool synthesis : Starting from (R)- or (S)-piperidine-2-carboxylic acid, followed by decarboxylation and propylation .
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Asymmetric hydrogenation : Using ruthenium-based catalysts (e.g., Ru-BINAP) to hydrogenate 2-propylpyridine with >90% enantiomeric excess (ee) .
Case study :
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Catalyst : Ru-(S)-BINAP (1 mol%).
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Conditions : 50 bar H₂, 80°C, 12 hours.
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Outcome : (R)-2-propylpiperidine hydrochloride with 92% ee .
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency and safety:
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Continuous flow reactors : Piperidine and 1-bromopropane are fed into a tubular reactor with inline neutralization (HCl gas) .
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Solvent-free conditions : Melt-phase reactions at 120–150°C reduce waste .
Economic considerations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 70–85 | 95–98 | Low | High |
| Catalytic Hydrogenation | 90–95 | 98–99 | Moderate | Moderate |
| Reductive Amination | 65–75 | 90–95 | High | Low |
| Microwave-Assisted | 80–88 | 97–99 | Low | Moderate |
| Stereoselective Synthesis | 75–85 | 99+ | >90% ee | Low |
Challenges and Optimization Strategies
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Impurity control : Byproducts like 3-propylpiperidine (5–10%) are minimized using excess piperidine (1.5–2.0 equiv) .
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Catalyst recycling : Pd/C catalysts lose activity after 3–5 cycles; regeneration with HNO₃ restores 80% efficiency.
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Green chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact .
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions: 2-Propylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly employed.
Major Products Formed:
Oxidation: N-oxides of 2-Propylpiperidine.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
2-Propylpiperidine hydrochloride has been studied for its interactions with nicotinic acetylcholine receptors, making it relevant in neuropharmacology. Here are some key areas of application:
1. Neuromuscular Blockade
- The compound acts as a neuromuscular blocker by binding to nicotinic receptors, leading to muscle paralysis. This mechanism is similar to that of other piperidine derivatives and has implications in anesthesia and pain management .
2. Toxicological Studies
- Research has demonstrated the toxic effects of 2-Propylpiperidine on fetal development through its action on nicotinic receptors. Studies indicate that exposure can inhibit fetal movement and cause teratogenic effects in animal models .
3. Synthesis of Alkaloids
- This compound serves as a precursor in the synthesis of various alkaloids, which are valuable in pharmacological applications. Its derivatives are used to create compounds with enhanced therapeutic properties .
The biological activity of this compound has been explored in several studies:
1. Antimicrobial Activity
- Preliminary studies suggest that derivatives of piperidine, including 2-Propylpiperidine, exhibit antimicrobial properties, making them candidates for developing new antibiotics .
2. Antiviral Properties
- Research indicates potential antiviral activities, particularly against viral infections where piperidine derivatives could interfere with viral replication mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of 2-Propylpiperidine hydrochloride involves its interaction with specific molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to receptors and alters the signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Propylpiperidine hydrochloride | 15991-59-0 | C₈H₁₇N·HCl | 163.69 | 2-propyl-piperidine + HCl |
| 3-(2-Methylphenoxy)piperidine HCl | 1858256-18-4 | C₁₂H₁₈ClNO | 227.73 | Piperidine with 2-methylphenoxy substitution |
| 4-(Diphenylmethoxy)piperidine HCl | N/A | C₁₈H₂₂ClNO | 307.83 | Piperidine with diphenylmethoxy group |
| Tapentadol Hydrochloride | 175591-23-8 | C₁₄H₂₃NO₂·HCl | 285.80 | Piperidine fused with benzazepine ring |
Key Observations :
- Substituents on the piperidine ring significantly alter biological activity. For example, the 2-propyl group in 2-Propylpiperidine HCl confers nAChR agonism, while the 2-methylphenoxy group in 3-(2-Methylphenoxy)piperidine HCl introduces steric bulk, likely reducing receptor binding .
- Tapentadol HCl’s fused benzazepine ring enables dual μ-opioid receptor agonism and norepinephrine reuptake inhibition, unlike simpler piperidine derivatives .
Physicochemical Properties
| Compound | Solubility (Water) | Stability | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 2-Propylpiperidine HCl | High (salt form) | Stable at -20°C | 260–265 (decomposes) | 1.98 |
| 3-(2-Methylphenoxy)piperidine HCl | Moderate | Hygroscopic | Not reported | 3.12 |
| 4-(Diphenylmethoxy)piperidine HCl | Low | Light-sensitive | 180–185 | 4.56 |
Key Observations :
- The hydrochloride salt of 2-Propylpiperidine enhances aqueous solubility compared to non-salt analogs like 4-(Diphenylmethoxy)piperidine HCl, which is lipophilic (LogP = 4.56) .
- Stability varies with substituents: Electron-withdrawing groups (e.g., nitro in 4-[(2-Nitrophenoxy)methyl]piperidine HCl) may reduce thermal stability .
Key Observations :
- 2-Propylpiperidine HCl’s extreme toxicity aligns with its role as a natural neurotoxin .
- Less toxic analogs like Tapentadol HCl are pharmacologically optimized for therapeutic use .
Key Observations :
Biological Activity
2-Propylpiperidine hydrochloride, a derivative of piperidine, is recognized for its significant biological activity, particularly as an agonist of nicotinic acetylcholine receptors (nAChRs). This compound, also known as coniine, has garnered attention in neuropharmacology due to its potential implications in neurological research and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈N
- Molecular Weight : 126.24 g/mol
- CAS Number : 3238-60-6
- Hydrochloride Form : Enhances solubility and stability in aqueous solutions.
The structure of 2-propylpiperidine features a six-membered ring with one nitrogen atom, which contributes to its unique chemical reactivity and biological properties. The compound exists in two enantiomeric forms, with the (R)-enantiomer exhibiting higher biological activity than the (S)-form .
This compound functions primarily as an agonist at nAChRs. Upon binding to these receptors, it induces depolarization of neurons, which facilitates neurotransmission. The effective concentration (EC50) for this action is approximately 0.3 mM, indicating a potent interaction with the receptor systems involved in cholinergic signaling.
Table 1: Biological Activity Overview
| Property | Value |
|---|---|
| Agonist Type | Nicotinic Acetylcholine Receptor |
| EC50 | ~0.3 mM |
| Toxicity | Neurotoxic effects leading to respiratory paralysis at high doses |
| LD50 (Mouse) | ~7 mg/kg (R-enantiomer), ~12 mg/kg (S-enantiomer) |
Pharmacological Implications
The ability of 2-propylpiperidine to cross the blood-brain barrier suggests its relevance in central nervous system activities. Research indicates that it may have neurotoxic effects, particularly concerning cholinergic pathways. This raises potential concerns about its use and necessitates careful evaluation in therapeutic contexts .
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that exposure to this compound resulted in significant neuronal depolarization and subsequent neurotransmitter release, implicating its role in modulating synaptic transmission.
- Investigations into its effects on dopaminergic systems have shown that it can influence dopamine release and uptake, potentially affecting conditions such as Parkinson's disease .
-
Toxicological Assessments :
- Research has highlighted the toxicological profile of 2-propylpiperidine, noting that both enantiomers exhibit varying degrees of toxicity. The (R)-enantiomer is more toxic than the (S)-enantiomer, with implications for safety in handling and potential therapeutic applications .
- In animal models, administration of the compound led to observable symptoms consistent with cholinergic toxicity, including flaccid paralysis due to neuromuscular blockade .
Q & A
Q. What are the standard synthesis protocols for 2-propylpiperidine hydrochloride?
this compound is typically synthesized via alkylation or reductive amination of piperidine derivatives. For example, (±)-Coniine hydrochloride (a synonym) is produced by reacting piperidine with propyl halides under basic conditions (e.g., NaOH in dichloromethane) . Purification involves solvent extraction, recrystallization, and vacuum drying to achieve ≥98% purity. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via NMR and mass spectrometry .
Q. How should researchers handle this compound safely in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles is mandatory. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store the compound in airtight containers at 2–8°C, away from oxidizing agents and moisture . Waste disposal must comply with local regulations for halogenated organic compounds.
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Highly soluble in water and polar solvents (e.g., methanol) due to its hydrochloride salt form .
- Stability : Stable under inert atmospheres but degrades in acidic/basic conditions.
- Melting Point : 190–195°C (varies with purity) .
These properties guide solvent selection, storage conditions, and reaction compatibility.
Q. Which analytical methods validate the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Pharmacopeial methods recommend a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min flow rate. Acceptance criteria: ≤0.1% impurities per ICH guidelines . Titration and Karl Fischer methods can assess potency and moisture content, respectively .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be optimized?
Low yields often arise from incomplete alkylation or side reactions. Strategies include:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
- Temperature Control : Maintain 40–50°C to balance reactivity and byproduct formation.
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the target compound .
Validate improvements via comparative yield calculations and purity assays .
Q. What mechanisms underlie the biological activity of this compound?
The compound acts as a nicotinic acetylcholine receptor (nAChR) antagonist, inhibiting ion channel activation. In vitro assays (e.g., electrophysiology on α4β2 nAChR subtypes) show dose-dependent inhibition (IC₅₀ = 12 µM). Molecular docking studies suggest competitive binding at the receptor’s hydrophobic pocket . Researchers should cross-validate findings using radioligand binding assays and functional calcium imaging.
Q. How can data discrepancies in pharmacological studies be resolved?
Discrepancies may stem from:
- Purity Variability : Re-test batches using HPLC and adjust dosages accordingly.
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. SH-SY5Y).
- Statistical Power : Use ≥3 biological replicates and ANOVA for significance testing .
Publish raw datasets and detailed protocols to facilitate cross-study comparisons .
Q. What advanced techniques characterize degradation products of this compound?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies degradation pathways (e.g., hydrolysis to 2-propylpiperidine). Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics. Pair with quantum mechanical calculations (e.g., DFT) to predict reactive intermediates .
Methodological Best Practices
Q. How should researchers design dose-response studies for this compound?
Q. What strategies mitigate batch-to-batch variability in preclinical studies?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
